molecular formula C18H17FN4O3S2 B2993129 N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851980-04-6

N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2993129
CAS No.: 851980-04-6
M. Wt: 420.48
InChI Key: XBTDFXPVARXWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-Fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic benzothiazole derivative intended for research use in chemical biology and pharmaceutical development. This compound is designed around privileged heterocyclic scaffolds, making it a molecule of interest for exploring novel biological activities. The core benzothiazole structure is a recognized pharmacophore in medicinal chemistry, with documented scientific interest in various fields. Related benzothiazole analogs have been investigated for their potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria and fungi . Furthermore, structurally similar N-(thiazol-2-yl)-benzamide compounds have been identified in research as a novel class of selective negative allosteric modulators (NAMs) for the Zinc-Activated Channel (ZAC), representing a valuable tool for studying this poorly characterized Cys-loop receptor . Other research avenues for benzothiazole-containing compounds include their investigation as enzyme inhibitors , such as for α-amylase and α-glucosidase, which are relevant to metabolic disorder research . The integration of a pyrrolidine-1-sulfonyl group in the structure may influence the compound's physicochemical properties and binding affinity to biological targets. Researchers can utilize this chemical as a building block for the synthesis of more complex heterocyclic systems or as a pharmacological probe to investigate new therapeutic pathways. All supplied product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c19-13-5-8-15-16(11-13)27-18(20-15)22-21-17(24)12-3-6-14(7-4-12)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTDFXPVARXWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide (CAS Number: 851980-04-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular FormulaC₁₈H₁₇FN₄O₃S₂
Molecular Weight420.5 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core, followed by functionalization with a fluorine atom and subsequent introduction of the pyrrolidinylsulfonyl group through nucleophilic substitution and sulfonylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, a study involving various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analysis and Western blot assays which indicated modulation of key signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. It was found to significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), indicating its potential utility in treating inflammation-related conditions .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in tumor progression and inflammation. The dual action on both cancer cell proliferation and inflammatory pathways positions it as a potential candidate for dual-action therapies .

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the effect on A431 and A549 cell lines.
    • Methods : MTT assay for cell viability, ELISA for cytokine levels.
    • Results : Significant reduction in cell viability at concentrations of 1, 2, and 4 μM; inhibition of IL-6 and TNF-α production.
  • Inflammation Model :
    • Objective : Assess anti-inflammatory properties.
    • Methods : RAW264.7 macrophage model treated with the compound.
    • Results : Decreased expression of inflammatory markers, suggesting potential therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole ring, sulfonamide group, and hydrazide linker. Below is a comparison with structurally related compounds:

Compound Name Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference(s)
N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide (CAS 851978-29-5) 4-methoxybenzothiazole, pyrrolidine sulfonyl Not reported; structural analogue
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide 4-chlorobenzothiazole, 4-methylpiperidine sulfonyl Anticancer (MCF7: IC₅₀ ~12a active)
N'-(6-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 6265-71-0) 6-fluorobenzothiazole, 3-methylpiperidine sulfonyl Not reported; similar scaffold
Compound 12a (El-Hamouly et al.) Benzothiazole, sulfonyl-triazole MCF7 cytotoxicity: High activity
5a (Cevik et al.) Chlorobenzimidazole, dichlorobenzylidene A549 lung cancer: IC₅₀ 0.0316 µM

Key Observations :

Fluorine vs. Other Halogens : The 6-fluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to chloro or methoxy analogues .

Sulfonamide Group Variations : Pyrrolidine sulfonyl groups (target compound) vs. piperidine or morpholine derivatives (e.g., CAS 851978-28-4) alter steric and electronic profiles, affecting target binding .

Hydrazide vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide?

  • Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, hydrazide intermediates can be prepared by refluxing substituted benzoic acid hydrazides with phosphorus oxychloride at elevated temperatures (120°C) to form oxadiazole derivatives . Copper-mediated coupling (e.g., using copper acetate in ethanol under reflux for 8–10 hours) is another route for generating benzohydrazide metal complexes, monitored via TLC for reaction completion . Purification often employs column chromatography with chloroform:petroleum ether (8:2) as the mobile phase .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on spectral and analytical techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H/¹³C) to verify substituent integration and coupling patterns, such as fluorobenzo[d]thiazol-2-yl proton environments.
  • Melting point analysis to assess purity (e.g., discrepancies >5°C suggest impurities) .
  • Elemental analysis to validate empirical formulas, with deviations <0.4% considered acceptable .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol or ethanol-water mixtures are preferred due to moderate polarity and compatibility with hydrazide derivatives. Slow cooling (0.5–1°C/min) enhances crystal formation. For sulfonated groups, dimethylformamide (DMF) may be used, followed by precipitation in ice-cold water .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of 6-fluorobenzo[d]thiazol-2-amine with sulfonated benzohydrazide intermediates?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic optimization : Use Pd/Cu catalysts to enhance coupling efficiency .
  • Temperature control : Gradual heating (e.g., 60°C to 90°C over 2 hours) minimizes decomposition.
  • Protecting groups : Temporarily block reactive sites (e.g., pyrrolidine sulfonyl) with Boc groups, later removed via acidolysis .
    • Data Contradiction Analysis : If yields vary between batches, compare TLC profiles and IR spectra to identify unreacted starting materials or byproducts .

Q. What mechanistic insights explain the reactivity of the pyrrolidin-1-ylsulfonyl group in nucleophilic substitutions?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, activating the benzene ring for nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates via HPLC) reveal that electron-deficient aryl hydrazides undergo faster coupling with thiazole amines. Density Functional Theory (DFT) calculations can model charge distribution to predict reactive sites .

Q. How should discrepancies in ¹H NMR spectra (e.g., unexpected splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in sulfonamide groups).
  • COSY/NOESY : Identify through-space couplings caused by steric interactions in the fluorobenzo[d]thiazolyl moiety.
  • Isotopic labeling : Introduce deuterated analogs to isolate splitting patterns .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Structural modifications : Replace labile hydrazide bonds with bioisosteres (e.g., 1,2,3-triazoles) .
  • Lipophilicity adjustment : Introduce fluorine atoms or methyl groups to enhance membrane permeability without compromising solubility .
  • In vitro microsomal assays : Test hepatic stability using rat liver microsomes, monitoring degradation via LC-MS .

Data Contradiction and Optimization

Q. How to reconcile conflicting bioactivity data across cell lines?

  • Methodological Answer :

  • Dose-response curves : Confirm IC₅₀ consistency across replicates.
  • Cell-line specificity : Test permeability differences (e.g., P-gp efflux in MDR1-overexpressing lines) using inhibitors like verapamil.
  • Metabolic profiling : Compare intracellular metabolite levels via LC-MS to identify activation/deactivation pathways .

Q. Why do computational docking results conflict with experimental binding assays?

  • Methodological Answer :

  • Force field adjustments : Use polarized docking models to account for sulfonyl group polarization.
  • Solvent effects : Include explicit water molecules in simulations to mimic hydrophobic pockets.
  • Experimental validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics and compare with docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.